In-Depth Technical Guide to the Physical Properties of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
In-Depth Technical Guide to the Physical Properties of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is an aromatic hydrazide derivative of interest in medicinal chemistry and drug development. Its structure, featuring a trifluoromethoxy-substituted phenoxy group linked to an acetohydrazide moiety, suggests its potential as a scaffold for the synthesis of various biologically active molecules. An accurate understanding of its physical properties is fundamental for its application in further research, including reaction optimization, formulation development, and quality control. This guide provides a summary of the known physical characteristics of this compound, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation.
Physicochemical Properties
The physical properties of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide are summarized in the table below. These values have been compiled from chemical supplier databases and are crucial for the handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉F₃N₂O₃ | [1][2] |
| Molecular Weight | 250.177 g/mol | [1] |
| CAS Number | 175204-36-1 | [1] |
| Melting Point | 130 °C | |
| Appearance | Solid | [2] |
| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide | [1] |
Note: Some physical properties, such as boiling point and density, are based on predictions and should be confirmed experimentally.
Experimental Protocols
Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (Intermediate)
Materials:
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4-(Trifluoromethoxy)phenol
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Ethyl chloroacetate
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Anhydrous potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
Procedure:
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To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added.
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The mixture is stirred at room temperature for 30 minutes.
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Ethyl chloroacetate (1.2 eq) is added dropwise to the reaction mixture.
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The reaction mixture is then heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate.
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The crude product can be purified by column chromatography on silica gel.
Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
Materials:
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Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
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Hydrazine hydrate (80-99%)
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Ethanol
Procedure:
-
The synthesized ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1.0 eq) is dissolved in ethanol.
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Hydrazine hydrate (3.0-5.0 eq) is added to the solution.
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The reaction mixture is stirred at reflux for 4-8 hours, with progress monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The resulting solid precipitate is collected by filtration, washed with cold ethanol or water, and dried to afford 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Determination of Melting Point
The melting point of the purified 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Logical Workflow for Synthesis
The synthesis of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide follows a logical two-step process, beginning with the formation of an ester intermediate followed by hydrazinolysis. This workflow is a common and effective strategy for the preparation of various acetohydrazide derivatives.
Caption: Synthetic route for 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide. The tabulated data serves as a quick reference for laboratory use, while the generalized experimental protocols offer a practical starting point for its synthesis and characterization. The logical workflow diagram visually outlines the synthetic strategy. It is important to note the absence of detailed, published experimental and spectral data for this specific compound, highlighting an opportunity for further research to fully characterize this potentially valuable molecule. Researchers are encouraged to perform their own analyses to confirm the provided properties and to generate comprehensive spectral data.
References
- 1. 2-[4-(TRIFLUOROMETHOXY)PHENOXY]ACETOHYDRAZIDE | CAS 175204-36-1 [matrix-fine-chemicals.com]
- 2. Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide [cymitquimica.com]
- 3. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
